molecular formula C17H21F2N3 B6126800 3-[2-(2,4-difluorophenyl)ethyl]-1-(1H-imidazol-2-ylmethyl)piperidine

3-[2-(2,4-difluorophenyl)ethyl]-1-(1H-imidazol-2-ylmethyl)piperidine

Cat. No. B6126800
M. Wt: 305.37 g/mol
InChI Key: LXCJMCVKFDFMQQ-UHFFFAOYSA-N
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Description

3-[2-(2,4-difluorophenyl)ethyl]-1-(1H-imidazol-2-ylmethyl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

3-[2-(2,4-difluorophenyl)ethyl]-1-(1H-imidazol-2-ylmethyl)piperidine has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells.
In addition to its anti-cancer properties, this compound has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease, and can also protect dopaminergic neurons from degeneration, which is a characteristic of Parkinson's disease.

Mechanism of Action

The mechanism of action of 3-[2-(2,4-difluorophenyl)ethyl]-1-(1H-imidazol-2-ylmethyl)piperidine is not fully understood. However, studies have shown that this compound can interact with various cellular targets, including enzymes and receptors, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 3-[2-(2,4-difluorophenyl)ethyl]-1-(1H-imidazol-2-ylmethyl)piperidine can induce apoptosis, which is a form of programmed cell death, in cancer cells. This compound can also inhibit the growth and proliferation of cancer cells by interfering with the cell cycle.
In addition to its anti-cancer properties, this compound has also been shown to have neuroprotective effects. Studies have shown that this compound can protect neurons from oxidative stress and can also enhance the production of neurotrophic factors, which are essential for the survival and growth of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[2-(2,4-difluorophenyl)ethyl]-1-(1H-imidazol-2-ylmethyl)piperidine in lab experiments is its potent anti-cancer and neuroprotective properties. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to produce large quantities of this compound for research purposes.

Future Directions

There are several future directions for the research and development of 3-[2-(2,4-difluorophenyl)ethyl]-1-(1H-imidazol-2-ylmethyl)piperidine. One of the most promising directions is the development of this compound as a therapeutic agent for the treatment of cancer and neurological disorders.
In addition to its therapeutic potential, this compound can also be used as a tool for studying the molecular mechanisms involved in cancer and neurological disorders. Further research is needed to fully understand the mechanism of action of this compound and to identify its cellular targets.
Conclusion:
In conclusion, 3-[2-(2,4-difluorophenyl)ethyl]-1-(1H-imidazol-2-ylmethyl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has potent anti-cancer and neuroprotective properties and can be used as a tool for studying the molecular mechanisms involved in cancer and neurological disorders. Further research is needed to fully understand the potential of this compound and to identify its cellular targets.

Synthesis Methods

The synthesis of 3-[2-(2,4-difluorophenyl)ethyl]-1-(1H-imidazol-2-ylmethyl)piperidine is a complex process that involves multiple steps. One of the most commonly used methods for synthesizing this compound is through the reaction of 2,4-difluorobenzaldehyde with 2-(piperidin-1-yl)ethan-1-amine in the presence of a catalyst. The resulting product is then treated with imidazole-2-carboxaldehyde to obtain the final product.

properties

IUPAC Name

3-[2-(2,4-difluorophenyl)ethyl]-1-(1H-imidazol-2-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2N3/c18-15-6-5-14(16(19)10-15)4-3-13-2-1-9-22(11-13)12-17-20-7-8-21-17/h5-8,10,13H,1-4,9,11-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCJMCVKFDFMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NC=CN2)CCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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